

1-(2-phenylcyclopropyl)ethanone: A Versatile Synthetic Building Block

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Compound of Interest		
Compound Name:	1-(2-Phenylcyclopropyl)ethanone	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-phenylcyclopropyl)ethanone is a key synthetic intermediate whose unique structural features—a strained cyclopropane ring conjugated with a phenyl group and a ketone—offer a rich landscape for chemical transformations. This guide provides a detailed examination of its synthesis, physicochemical properties, and diverse reactivity. It serves as a technical resource, highlighting the compound's role as a versatile building block for constructing complex molecular architectures and its significance in the development of pharmacologically active agents, particularly in the realm of neuroscience.

Introduction

The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry, often introduced to enhance the potency, selectivity, and metabolic stability of drug candidates. **1-(2-phenylcyclopropyl)ethanone**, by incorporating this group, presents itself as an attractive starting material. The inherent ring strain of the cyclopropane, combined with the electronic influence of the adjacent phenyl and acetyl groups, dictates its reactivity, making it a powerful precursor for a wide range of organic molecules. Its applications span from fundamental organic synthesis to the targeted development of pharmaceuticals.

Synthesis of 1-(2-phenylcyclopropyl)ethanone



The predominant method for synthesizing **1-(2-phenylcyclopropyl)ethanone** is through the cyclopropanation of benzylideneacetophenone (chalcone). The Corey-Chaykovsky reaction, which employs a sulfur ylide, is a widely adopted and efficient strategy for this transformation. [1] This method allows for the formation of the cyclopropane ring under relatively mild conditions.

Experimental Protocol: Synthesis via Corey-Chaykovsky Reaction[1]

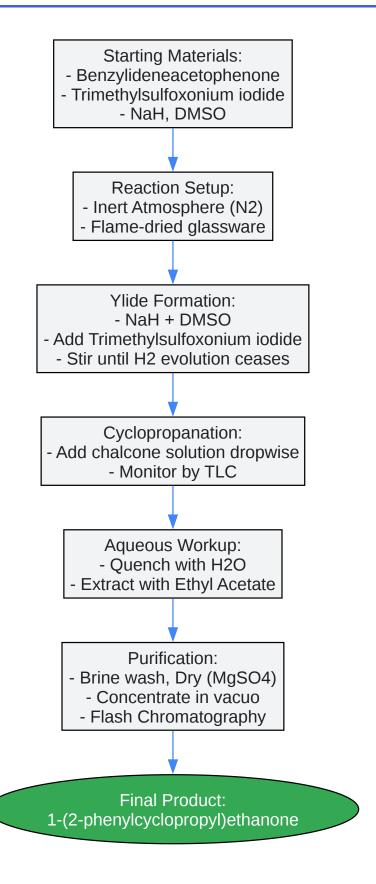
 Reagents: Benzylideneacetophenone (1.0 eq), Trimethylsulfoxonium iodide (1.2 eq), Sodium hydride (60% dispersion in mineral oil, 1.2 eq), dry Dimethyl Sulfoxide (DMSO).

Procedure:

- Under a nitrogen atmosphere, sodium hydride is carefully washed with dry hexanes to remove mineral oil and then suspended in dry DMSO in a flame-dried, three-necked flask.
- Trimethylsulfoxonium iodide is added to the suspension in portions at ambient temperature. The mixture is stirred until the evolution of hydrogen gas ceases and a homogenous solution of dimethyloxosulfonium methylide (the sulfur ylide) is formed (approx. 1-2 hours).
- A solution of benzylideneacetophenone in dry DMSO is added dropwise to the ylide solution. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- After completion (typically 3-5 hours), the reaction is carefully quenched by the slow addition of an equal volume of cold water.
- The aqueous phase is extracted three times with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(2-phenylcyclopropyl)ethanone as a mixture of cis and trans diastereomers.

Diagram: Synthetic Workflow





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Caption: Corey-Chaykovsky synthesis of **1-(2-phenylcyclopropyl)ethanone**.



Physicochemical and Spectroscopic Data

1-(2-phenylcyclopropyl)ethanone is typically isolated as an oil. Its key properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	827-92-9	[2][3]
Molecular Formula	C11H12O	[2][3]
Molecular Weight	160.21 g/mol	[2][3]
Boiling Point	73 °C @ 0.3 Torr	[2]
Predicted Density	1.077 ± 0.06 g/cm ³	[2]

Table 2: Representative Spectroscopic Data

Spectroscopy	Characteristic Peaks / Signals
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 7.30-7.10 (m, 5H, Ar-H), 2.50-2.35 (m, 1H, CH-Ph), 2.15-2.00 (m, 1H, CH-CO), 1.90 (s, 3H, COCH ₃), 1.55-1.40 (m, 1H, CH ₂), 1.25-1.10 (m, 1H, CH ₂). (Note: Signals for cis/trans isomers may be distinct)
¹³ C NMR (CDCl₃, 100 MHz)	δ (ppm): 207.5 (C=O), 140.2 (Ar-C), 128.4 (Ar-CH), 126.3 (Ar-CH), 126.0 (Ar-CH), 30.5 (CH ₃), 28.2 (CH-Ph), 25.5 (CH-CO), 18.0 (CH ₂).
IR (thin film, cm ⁻¹)	ν: 3028 (Ar C-H), 2925 (Alkyl C-H), 1695 (C=O stretch), 1601, 1495 (Ar C=C).
Mass Spec (EI, m/z)	160 [M] ⁺ , 145 [M-CH ₃] ⁺ , 117, 105 [Ph-CO] ⁺ , 91 [C ₇ H ₇] ⁺ .

Chemical Reactivity and Synthetic Applications



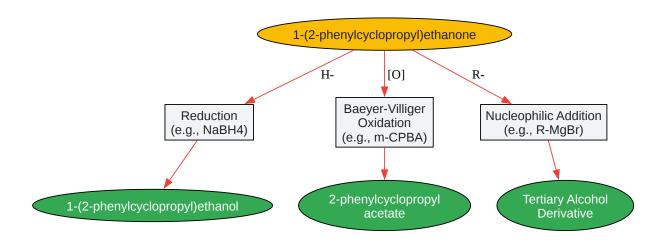
The utility of **1-(2-phenylcyclopropyl)ethanone** as a building block stems from the reactivity of both the ketone and the cyclopropane ring.

Reactions Involving the Carbonyl Group

The ketone functionality is a handle for numerous classical transformations, providing access to alcohols, esters, and more highly substituted derivatives.

- Reduction: The ketone can be readily reduced to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄).
- Baeyer-Villiger Oxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 2-phenylcyclopropyl acetate.[3]
- Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to generate tertiary alcohols.

Diagram: Carbonyl Group Transformations



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Caption: Key reactions at the carbonyl center of the title compound.



Ring-Opening and Rearrangement Reactions

The strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions, offering a pathway to linear carbon chains.

Experimental Protocol: Reductive Ring-Opening

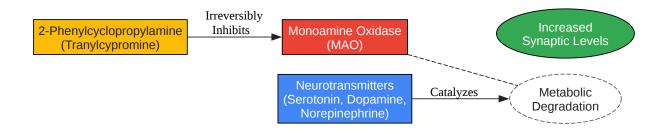
- Reagents: 1-(2-phenylcyclopropyl)ethanone (1.0 eq), Palladium on Carbon (10% Pd, 5 mol%), Hydrogen gas (H₂), Ethanol (solvent).
- Procedure:
 - The ketone is dissolved in ethanol in a suitable pressure vessel.
 - The Pd/C catalyst is added to the solution.
 - The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-5 atm).
 - The mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
 - The reaction mixture is filtered through a pad of celite to remove the catalyst.
 - The filtrate is concentrated under reduced pressure to afford the ring-opened product, 4phenyl-2-butanone.

Application in Drug Development: MAO Inhibitors

A paramount application of this building block is in the synthesis of 2-phenylcyclopropylamine derivatives. This scaffold is the core of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant. The synthesis is typically achieved via reductive amination of **1-(2-phenylcyclopropyl)ethanone**. MAO inhibitors function by preventing the breakdown of key neurotransmitters, thereby increasing their concentration in the synaptic cleft.

Diagram: Role of Derivatives in Neurotransmitter Signaling





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Caption: Mechanism of MAO inhibition by a key derivative.

Conclusion

1-(2-phenylcyclopropyl)ethanone is a synthetic building block of considerable value. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of diverse and complex molecules. Its established role in the synthesis of potent MAO inhibitors highlights its importance for professionals in medicinal chemistry and drug development, solidifying its status as a critical intermediate in the pursuit of novel therapeutics.

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